

Application Notes and Protocols: Sulfo-Cyanine5.5 Carboxylic Acid in Flow Cytometry

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Compound of Interest

Compound Name: Sulfo-Cyanine5.5 carboxylic acid

Cat. No.: B611061

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing **Sulfo-Cyanine5.5 carboxylic acid**, a bright and photostable fluorescent dye, for labeling biomolecules and subsequent analysis using flow cytometry.

Introduction to Sulfo-Cyanine5.5 Carboxylic Acid

Sulfo-Cyanine5.5 carboxylic acid is a fluorescent dye belonging to the cyanine family, known for its exceptional brightness and photostability. Its spectral properties, with an excitation maximum around 675 nm and an emission maximum around 694 nm, make it ideal for the red channel in multicolor flow cytometry experiments, minimizing spectral overlap with other common fluorophores. The presence of sulfo-groups enhances its water solubility, preventing aggregation and ensuring efficient labeling of biomolecules in aqueous environments. The carboxylic acid group allows for its conjugation to primary amines on proteins, such as antibodies, through the formation of a stable amide bond, typically via a pre-activated ester like N-hydroxysuccinimide (NHS) ester.

Properties of Sulfo-Cyanine5.5

A summary of the key quantitative properties of Sulfo-Cyanine5.5 is presented in the table below. These properties are crucial for designing and optimizing flow cytometry experiments.

Property	Value
Excitation Maximum (Ex)	~675 nm
Emission Maximum (Em)	~694 nm
Molar Extinction Coefficient	~250,000 cm ⁻¹ M ⁻¹
Quantum Yield	~0.28
Molecular Weight	(Varies based on salt form)

Experimental Protocols

Protocol 1: Conjugation of Sulfo-Cyanine5.5 Carboxylic Acid to Antibodies

This protocol outlines the steps for labeling an antibody with **Sulfo-Cyanine5.5 carboxylic acid**. This process involves the activation of the carboxylic acid group to an NHS ester, followed by conjugation to the antibody.

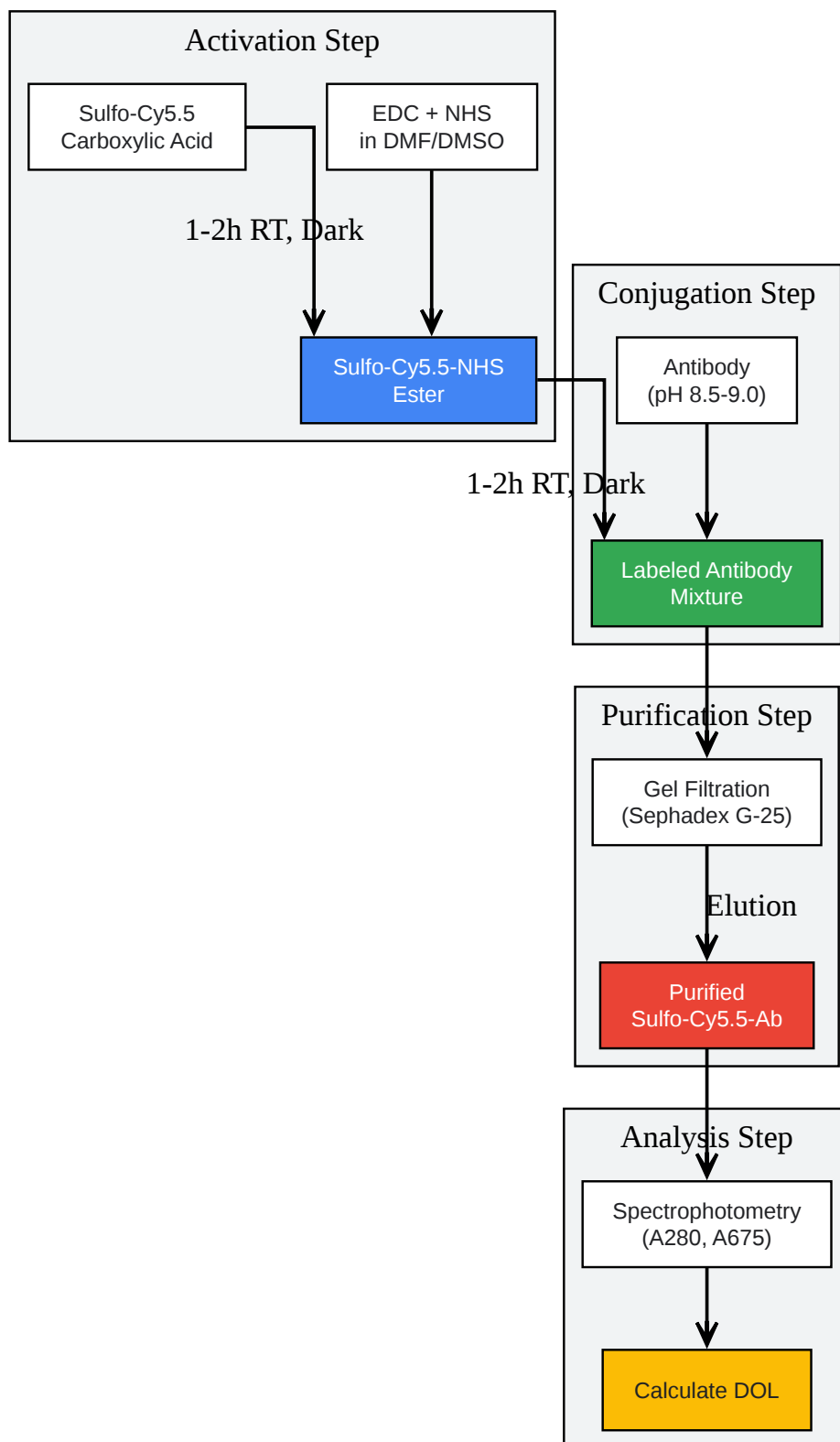
Materials:

- **Sulfo-Cyanine5.5 carboxylic acid**
- Antibody to be labeled (in a buffer free of primary amines, e.g., PBS)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS)

Methodology:

- Activation of **Sulfo-Cyanine5.5 Carboxylic Acid**:
 - Dissolve **Sulfo-Cyanine5.5 carboxylic acid**, EDC, and NHS in anhydrous DMF or DMSO.
 - The molar ratio of Dye:EDC:NHS should be approximately 1:1.2:1.5.
 - Incubate the mixture at room temperature for 1-2 hours in the dark to form the Sulfo-Cyanine5.5-NHS ester.
- Conjugation to Antibody:
 - Prepare the antibody at a concentration of 1-10 mg/mL in a carbonate-bicarbonate buffer (pH 8.5-9.0).
 - Add the activated Sulfo-Cyanine5.5-NHS ester solution to the antibody solution. The optimal molar ratio of dye to antibody will need to be determined empirically but typically ranges from 5:1 to 20:1.
 - Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
 - The first colored fraction to elute will be the Sulfo-Cyanine5.5 labeled antibody.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and 675 nm (for Sulfo-Cyanine5.5).
 - Calculate the DOL using the following formula:
$$\text{DOL} = (A_{675} * \epsilon_{280_protein}) / (A_{280} - (A_{675} * CF_{280})) * \epsilon_{675_dye}$$

- Where A is the absorbance, ϵ is the molar extinction coefficient, and CF_{280} is a correction factor for the dye's absorbance at 280 nm.



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Caption: Workflow for conjugating **Sulfo-Cyanine5.5 carboxylic acid** to an antibody.

Protocol 2: Staining of Cells with Sulfo-Cyanine5.5 Labeled Antibodies

This protocol describes the staining of a cell suspension with the Sulfo-Cyanine5.5 labeled antibody for flow cytometry analysis.

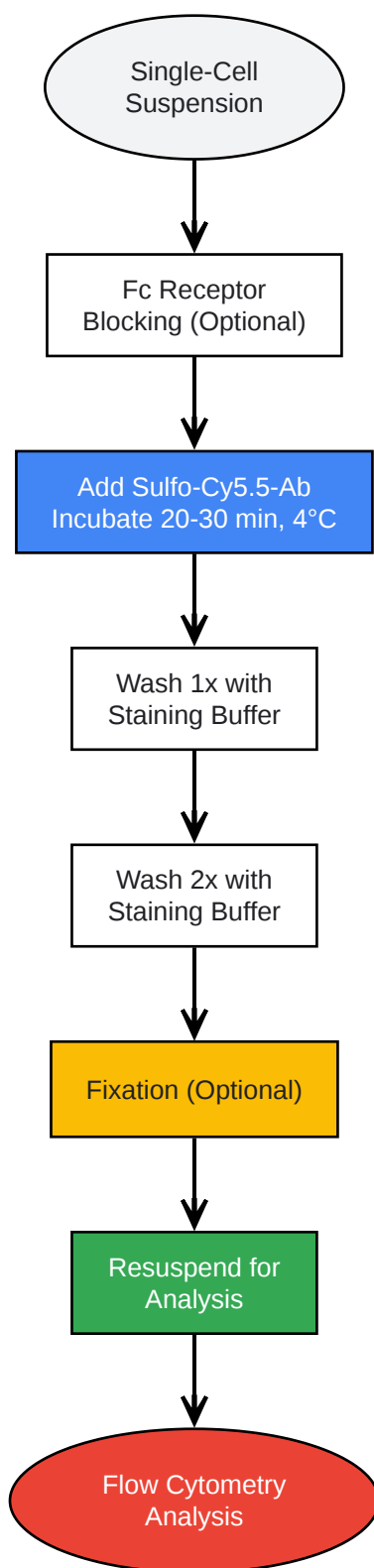
Materials:

- Sulfo-Cyanine5.5 labeled antibody
- Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Fc receptor blocking solution (optional)
- Fixation and/or permeabilization buffers (if required for intracellular targets)

Methodology:

- Cell Preparation:
 - Prepare a single-cell suspension at a concentration of 1×10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.
 - Wash the cells by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet in fresh staining buffer.
- Fc Receptor Blocking (Optional):
 - If staining cells with Fc receptors (e.g., immune cells), incubate the cells with an Fc blocking solution for 10-15 minutes on ice to prevent non-specific antibody binding.
- Staining:

- Add the predetermined optimal concentration of the Sulfo-Cyanine5.5 labeled antibody to the cell suspension.
- Incubate for 20-30 minutes on ice or at 4°C in the dark.
- Washing:
 - Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer to remove unbound antibody. Centrifuge at 300-400 x g for 5 minutes between washes.
- Fixation (Optional):
 - If the cells are not to be analyzed immediately, they can be fixed with a suitable fixative (e.g., 1-4% paraformaldehyde) for 15-20 minutes at room temperature.
 - Wash the cells once after fixation.
- Resuspension:
 - Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.



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Caption: Workflow for staining cells with a Sulfo-Cyanine5.5 labeled antibody.

Protocol 3: Flow Cytometry Analysis

This protocol provides general guidelines for setting up a flow cytometer to detect Sulfo-Cyanine5.5 fluorescence.

Instrument Setup:

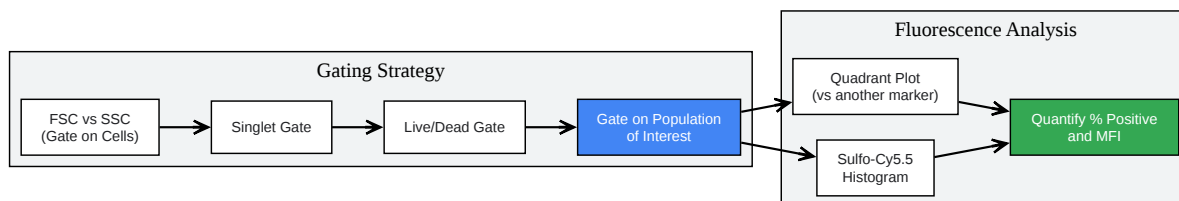
- **Excitation:** Use a laser line that is close to the excitation maximum of Sulfo-Cyanine5.5, typically a 633 nm, 635 nm, or 640 nm red laser.
- **Emission Filter:** Select a bandpass filter that captures the peak emission of Sulfo-Cyanine5.5, such as a 695/40 nm or similar filter.
- **Compensation:** When performing multicolor flow cytometry, it is essential to set up compensation controls to correct for spectral overlap between fluorophores.
 - **Unstained Control:** To set the baseline fluorescence of the cell population.
 - **Single-Stained Controls:** For each fluorophore in the panel, including Sulfo-Cyanine5.5, to calculate the compensation matrix.

Data Acquisition:

- Run the unstained and single-stained controls to set the voltages/gains for each detector and to calculate the compensation matrix.
- Acquire data for the fully stained samples, ensuring a sufficient number of events are collected for robust statistical analysis.

Data Analysis and Interpretation

The analysis of flow cytometry data involves gating on the cell population of interest and quantifying the fluorescence intensity of the Sulfo-Cyanine5.5 signal. This can be used to identify and enumerate cell populations expressing the target antigen, or to quantify the level of antigen expression.



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Caption: Logical flow for flow cytometry data analysis.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Signal Intensity	- Suboptimal dye-to-antibody ratio.- Low antigen expression.- Inefficient staining.	- Optimize the DOL.- Use a brighter fluorophore or amplify the signal.- Increase antibody concentration or incubation time.
High Background	- Non-specific antibody binding.- Insufficient washing.- Dead cells present.	- Use an Fc block.- Increase the number of wash steps.- Include a viability dye to exclude dead cells.
High Compensation Values	- Significant spectral overlap.	- Choose fluorophores with less spectral overlap.- Use appropriate compensation controls.

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